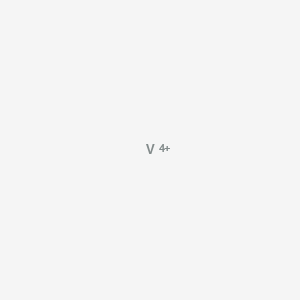

Vanadium(4+)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vanadium(4+) is a monoatomic tetracation and a vanadium cation.

Wissenschaftliche Forschungsanwendungen

1. Environmental and Biological Significance

Vanadium(4+), with its dual character and multidirectional action, is of significant interest in pharmacology and various scientific disciplines. It is a biologically essential redox-active metal known for its ability to evoke contrasting effects. Its relevance extends to environmental and biological systems, including its essentiality in certain species and potential toxicity at higher concentrations (Ścibior, Llopis, Holder, & Altamirano-Lozano, 2016).

2. Industrial Applications in Fusion Technology

Vanadium alloys, particularly V–4Cr–4Ti, are advanced options for low activation structural materials in fusion reactors. Over two decades of research have positioned these alloys as leading candidates for fusion applications, with notable progress made in fabricating alloy products and enhancing properties like high-temperature strength and corrosion resistance (Muroga, Chen, Chernov, Kurtz, & Flem, 2014).

3. Geochemical Interactions and Ecotoxicity

Vanadium(4+), as a redox-sensitive element, is involved in various geochemical interactions. It is strongly bound to environmental sorbents and can undergo mobilization under certain conditions. Its essential role in certain organisms and potential ecotoxicity at high concentrations highlight the need for further research in its biogeochemistry (Gustafsson, 2019).

4. Role in Steelmaking and Commercial Applications

Vanadium(4+) is predominantly used in alloys due to its physical properties such as high tensile strength and fatigue resistance. Its consumption in the iron and steel industry represents a major share of vanadium-bearing products worldwide. Vanadium's diverse applications range from steelmaking to aerospace, reflecting its ubiquity and significance in various commercial fields (Moskalyk & Alfantazi, 2003).

5. Contribution to Energy Storage and Environmental Safety

Vanadium's role in energy storage, particularly in vanadium redox-flow batteries, and its use as a microalloying element in metallurgy, are important for carbon reduction initiatives. Understanding its toxicological profile and ensuring safety in its applications are crucial for maximizing its environmental opportunities (White & Levy, 2021).

Eigenschaften

CAS-Nummer |

22541-76-0 |

|---|---|

Produktname |

Vanadium(4+) |

Molekularformel |

V+4 |

Molekulargewicht |

50.941 g/mol |

IUPAC-Name |

vanadium(4+) |

InChI |

InChI=1S/V/q+4 |

InChI-Schlüssel |

PSDQQCXQSWHCRN-UHFFFAOYSA-N |

SMILES |

[V+4] |

Kanonische SMILES |

[V+4] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(8S,9S,10R,14S,17S)-17-acetyl-10-methyl-13-prop-2-ynyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1211666.png)

![9-Amino-12-[carboxy(hydroxy)methyl]-4-hydroxy-10,13-dioxo-2-oxa-11,14-diazatricyclo[15.2.2.13,7]docosa-1(19),3,5,7(22),17,20-hexaene-15-carboxylic acid](/img/structure/B1211683.png)